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molecular formula C9H6FNO2 B8479185 4-fluoro-5-methyl-1H-indole-2,3-dione

4-fluoro-5-methyl-1H-indole-2,3-dione

Cat. No. B8479185
M. Wt: 179.15 g/mol
InChI Key: QKPYRSCPOOBXEJ-UHFFFAOYSA-N
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Patent
US07749992B2

Procedure details

Add of N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide (2.96 g, 15.10 mmol) in small portions at 65° C. to concentrated sulfuric acid (15 mL) and heat the mixture at 80° C. for 10 minutes. Cool to room temperature, pour into ice water (100 mL) and filter the precipitate and wash with water. Dry the solid to yield 4-Fluoro-5-methyl-1H-indole-2,3-dione and 6-Fluoro-5-methyl-1H-indole-2,3-dione.
Name
N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:14])[CH:11]=NO)[CH:5]=[CH:6][C:7]=1[CH3:8].S(=O)(=O)(O)[OH:16]>>[F:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]2[C:3]=1[C:11](=[O:16])[C:10](=[O:14])[NH:9]2.[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:11](=[O:16])[C:10](=[O:14])[NH:9]2)=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
2.96 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)NC(C=NO)=O
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter the precipitate
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
Dry the solid

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(C(NC2=CC=C1C)=O)=O
Name
Type
product
Smiles
FC1=C(C=C2C(C(NC2=C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07749992B2

Procedure details

Add of N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide (2.96 g, 15.10 mmol) in small portions at 65° C. to concentrated sulfuric acid (15 mL) and heat the mixture at 80° C. for 10 minutes. Cool to room temperature, pour into ice water (100 mL) and filter the precipitate and wash with water. Dry the solid to yield 4-Fluoro-5-methyl-1H-indole-2,3-dione and 6-Fluoro-5-methyl-1H-indole-2,3-dione.
Name
N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:14])[CH:11]=NO)[CH:5]=[CH:6][C:7]=1[CH3:8].S(=O)(=O)(O)[OH:16]>>[F:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]2[C:3]=1[C:11](=[O:16])[C:10](=[O:14])[NH:9]2.[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:11](=[O:16])[C:10](=[O:14])[NH:9]2)=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
N-(3-Fluoro-4-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
2.96 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)NC(C=NO)=O
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter the precipitate
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
Dry the solid

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(C(NC2=CC=C1C)=O)=O
Name
Type
product
Smiles
FC1=C(C=C2C(C(NC2=C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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